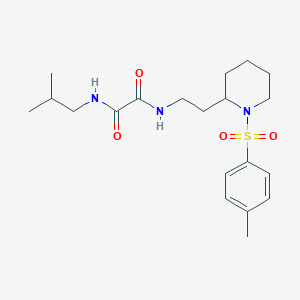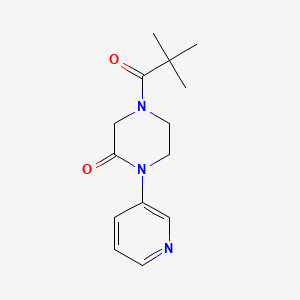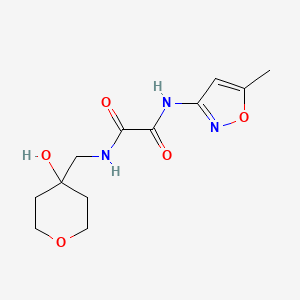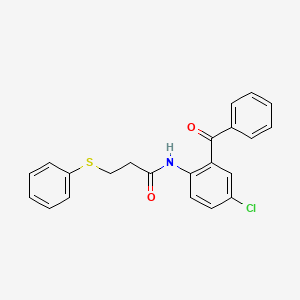![molecular formula C18H21F3N4O5 B2549230 Oxalato de 2-(4-((2-(trifluorometil)-1H-benzo[d]imidazol-1-il)metil)piperidin-1-il)acetamida CAS No. 1351644-92-2](/img/structure/B2549230.png)
Oxalato de 2-(4-((2-(trifluorometil)-1H-benzo[d]imidazol-1-il)metil)piperidin-1-il)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, which can provide insight into the type of chemical reactions and properties one might expect from similar compounds. For instance, the synthesis of various piperidine derivatives is a common theme in the development of pharmacologically active compounds, as seen in the second paper where 1-(4-(phenoxymethyl)benzyl)piperidines are developed as nonimidazole histamine H3 receptor antagonists .
Synthesis Analysis
The first paper describes the synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate and its oxyl radical counterpart . Although this does not directly relate to the synthesis of the compound , it does provide valuable information on the synthesis of piperidine derivatives. The synthesis involves a two-step process with high yields and uses environmentally friendly oxidants, which could be relevant for the synthesis of other piperidine-based compounds .
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial for their function as ligands for biological receptors. The second paper discusses the importance of the position of the piperidinomethyl substituent on the affinity for the human H3 receptor . This suggests that the molecular structure, particularly the substituent position on the piperidine ring, is a key factor in the biological activity of these compounds.
Chemical Reactions Analysis
The first paper provides examples of oxidative reactions using the synthesized piperidine derivatives . These reactions include the oxidation of alcohols to carbonyl derivatives and the oxidative cleavage of benzyl ethers. Such reactions are indicative of the chemical reactivity of piperidine derivatives and may be relevant to the compound , as it also contains a piperidine moiety.
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of "2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate", they do provide insights into the properties of related compounds. For example, the oxoammonium salts described in the first paper are metal-free, nontoxic, and environmentally friendly, which could suggest similar properties for related compounds . Additionally, the binding affinities and in vivo potencies of the piperidine derivatives in the second paper highlight the importance of the physical and chemical properties in determining biological activity .
Aplicaciones Científicas De Investigación
Actividad antiviral
Los derivados del indol, como el compuesto en cuestión, han demostrado propiedades antivirales. Los investigadores han sintetizado varias moléculas a base de indol y han evaluado su eficacia contra los virus. Por ejemplo:
- Derivados de 6-amino-4-sustituidoalquil-1H-indol-2-sustituido carboxilato mostraron actividad inhibitoria contra el virus de la influenza A . Entre estos, el 6-amino-4-isobutoxi-1H-indol-2-carboxilato de metilo mostró resultados prometedores.
- Derivados de 4-alquil-1-(5-fluoro-3-fenil-1H-indol-2-carbonil)tiosemicarbazida fueron potentes agentes antivirales contra el virus Coxsackie B4 . Compuestos como la 1-(5-fluoro-3-fenil-1H-indol-2-carbonil)-4-metiltiosemicarbazida demostraron una actividad significativa.
Tintes fluorescentes e imagen biológica
Los derivados de imidazol fluorados, que comparten características estructurales con nuestro compuesto, sirven como intermediarios para tintes fluorescentes. Estos tintes desempeñan un papel crucial en la imagen biológica, permitiendo a los investigadores rastrear y visualizar los procesos biológicos en tiempo real. La presencia de un grupo trifluoro puede mejorar la fotoestabilidad y el brillo del tinte.
Potencial anti-VIH
Los derivados del indol se han investigado como posibles agentes anti-VIH. Por ejemplo, los derivados de indol y oxocromenilxantenona se estudiaron por su actividad anti-VIH-1 . Estos compuestos son prometedores para combatir las infecciones por VIH.
Otras actividades biológicas
Más allá de las aplicaciones antivirales y de imagen, los derivados del indol exhiben una amplia gama de actividades biológicas:
Conclusión
El andamiaje del indol, presente en nuestro compuesto, tiene un inmenso potencial para diversas aplicaciones terapéuticas. Los investigadores continúan explorando sus actividades biológicas multifacéticas, lo que lo convierte en un área de estudio apasionante para nuevas posibilidades terapéuticas . Si necesitas más detalles o tienes alguna otra pregunta, no dudes en preguntar! 😊
Direcciones Futuras
: Clausen, F., Kischkewitz, M., Bergander, K., & Studer, A. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10(24), 6285–6290. Link : (Additional relevant paper) : (Additional relevant paper) : (Additional relevant paper)
Mecanismo De Acción
Mode of Action
The mode of action would depend on the specific targets of the compound. Generally, these compounds might interact with their targets by forming hydrogen bonds, ionic bonds, or hydrophobic interactions .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Benzimidazole derivatives have shown diverse biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Pharmacokinetics
The presence of the trifluoromethyl group might influence the compound’s pharmacokinetic properties, as this group is known to increase the metabolic stability of compounds .
Result of Action
The molecular and cellular effects would depend on the specific targets and mode of action of the compound. Benzimidazole derivatives have been shown to have various biological effects, such as antiviral, anti-inflammatory, and anticancer activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of the compound. For example, the trifluoromethyl group might increase the compound’s stability .
Propiedades
IUPAC Name |
oxalic acid;2-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N4O.C2H2O4/c17-16(18,19)15-21-12-3-1-2-4-13(12)23(15)9-11-5-7-22(8-6-11)10-14(20)24;3-1(4)2(5)6/h1-4,11H,5-10H2,(H2,20,24);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPVNOZBTHCACA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C3=CC=CC=C3N=C2C(F)(F)F)CC(=O)N.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-hydroxy-3-methoxyphenyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2549147.png)
![2-[(2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-1-morpholin-4-ylethanone](/img/structure/B2549148.png)


![1-Ethylsulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2549155.png)
![N-cyclohexyl-2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2549156.png)
![3-[(2-Phenylethyl)amino]propanoic acid hydrochloride](/img/structure/B2549159.png)



![2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2549165.png)
![N-(2,4-dimethylphenyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2549166.png)
![Tert-butyl 6'-chlorospiro[azetidine-3,3'-indoline]-1'-carboxylate](/img/structure/B2549168.png)
![7-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2549169.png)